1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate
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Overview
Description
1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pyridine ring substituted with benzylamino and ester groups, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions.
Esterification: The ester groups are added through esterification reactions using tert-butyl and ethyl alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzylamino and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate involves its interaction with specific molecular targets. The benzylamino group can bind to enzymes or receptors, modulating their activity. The ester groups may also play a role in the compound’s bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: Similar structure but lacks the benzylamino group.
4-(4-Bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate: Contains a bromophenyl group instead of benzylamino.
Uniqueness
5-Benzylamino-3,6-dihydro-2H-pyridine-1,4-dicarboxylic acid 1-tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H28N2O4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-5-25-18(23)16-11-12-22(19(24)26-20(2,3)4)14-17(16)21-13-15-9-7-6-8-10-15/h6-10,21H,5,11-14H2,1-4H3 |
InChI Key |
SFJLFMAUDRAKFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CN(CC1)C(=O)OC(C)(C)C)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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